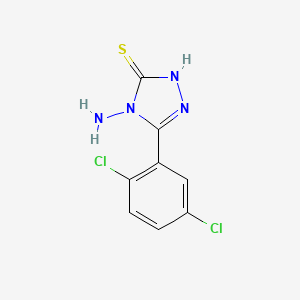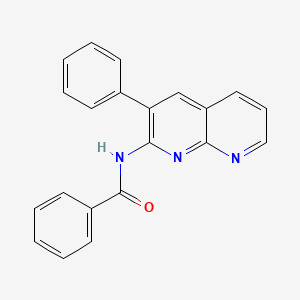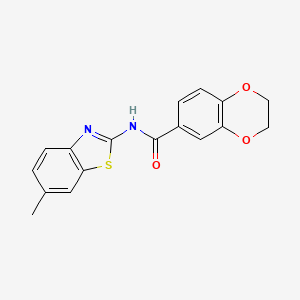
N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Quinazoline and Benzoxazole Derivatives
Research explores the synthesis of quinazoline and 1,3-benzoxazole derivatives through the reaction of 3-(dimethylamino)-2H-azirines with 2-amino-4,6-dinitrophenol. This process leads to a mixture of compounds including 1,2,3,4-tetrahydroquinazoline-2-one, showcasing the versatility of quinazoline derivatives in chemical synthesis and the potential for creating diverse molecular structures with potential applications in pharmaceuticals and agrochemicals (Villalgordo, Vincent, & Heimgartner, 1990).
Novel Derivatives Synthesis
Another study focuses on the synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines, highlighting the creation of new chemical entities. These processes indicate the potential for developing novel compounds with applications in drug discovery and development (Aghekyan, Arakelyan, Panosyan, Khachatryan, & Markaryan, 2009).
Enhancing Cyclization Processes
A synthesis approach for 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine through Pummerer-type cyclization is documented, with a focus on the enhancing effect of boron trifluoride diethyl etherate on the cyclization process. This study provides insights into advanced synthetic methods for constructing complex molecular architectures, potentially useful in the synthesis of natural products and medicinal compounds (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Computational Elucidation of Synthesis Mechanisms
The research also delves into the computational elucidation of the mechanism behind the synthesis of 1,8-naphthyridine and isoxazole derivatives. This study underscores the importance of computational chemistry in understanding and predicting the outcomes of chemical reactions, thereby aiding in the design of more efficient and selective synthetic routes (Guleli, Erdem, Ocal, Erden, & Sari, 2019).
Alkylation Studies
Investigations into the alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines reveal methodologies for modifying quinazoline derivatives, which could have implications in the development of new materials or biologically active molecules (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 3,5-dimethylbenzaldehyde with ethyl acetoacetate to form 3,5-dimethyl-4-oxohept-2-enoic acid ethyl ester. This intermediate is then reacted with anthranilic acid to form the desired product.", "Starting Materials": [ "3,5-dimethylbenzaldehyde", "ethyl acetoacetate", "anthranilic acid" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3,5-dimethyl-4-oxohept-2-enoic acid ethyl ester.", "Step 2: Reaction of 3,5-dimethyl-4-oxohept-2-enoic acid ethyl ester with anthranilic acid in the presence of a catalyst such as p-toluenesulfonic acid to form N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS番号 |
892260-82-1 |
分子式 |
C22H25N3O3 |
分子量 |
379.46 |
IUPAC名 |
N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-4-5-6-9-25-21(27)18-8-7-16(13-19(18)24-22(25)28)20(26)23-17-11-14(2)10-15(3)12-17/h7-8,10-13H,4-6,9H2,1-3H3,(H,23,26)(H,24,28) |
InChIキー |
OJEFFPQMYQKYDY-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC(=C3)C)C)NC1=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide](/img/structure/B2770406.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2770408.png)
![3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770410.png)


![7-(furan-2-yl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770414.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2770416.png)

![(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2770418.png)
